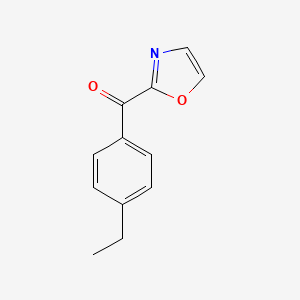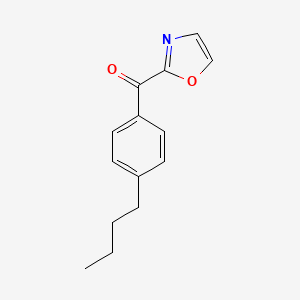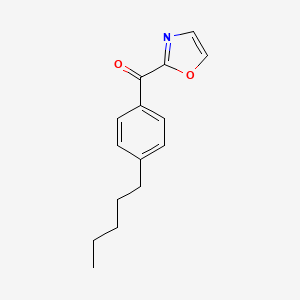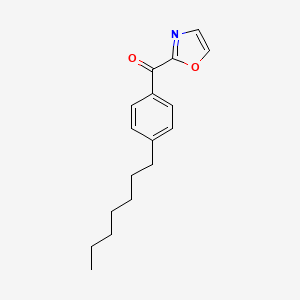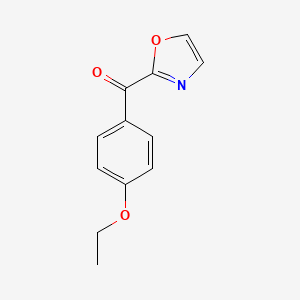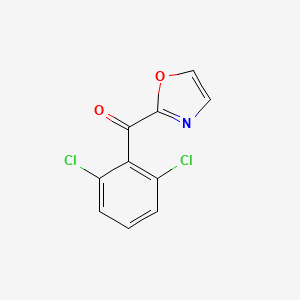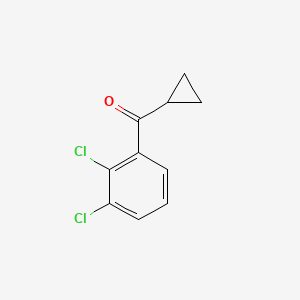
Cyclopropyl 2,3-dichlorophenyl ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropyl 2,3-dichlorophenyl ketone (CDCPK) is an organic compound that belongs to the family of haloketones. It has a molecular formula of C10H8Cl2O and a molecular weight of 215.076 g/mol .
Synthesis Analysis
The synthesis of cyclopropyl ketones can be achieved through various methods. One such method involves the use of organoaluminum reagents, which activate the carbonyl group of the cyclopropyl ketone through coordination of the oxygen atom to the aluminum . Another method involves the nickel-catalyzed [3+2] cycloaddition between the title compounds .Molecular Structure Analysis
The molecular structure of Cyclopropyl 2,3-dichlorophenyl ketone consists of a cyclopropyl group attached to a 2,3-dichlorophenyl group via a ketone functional group . The molecular formula is C10H8Cl2O .Chemical Reactions Analysis
Cyclopropyl ketones can undergo various chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions with alkynes, catalyzed by Nickel/Dimethylaluminum Chloride . They can also undergo dimerization and crossed reactions with enones to afford densely functionalized cyclopentane products .Physical And Chemical Properties Analysis
Cyclopropyl 2,3-dichlorophenyl ketone is a yellowish crystalline compound. It has a molecular weight of 215.07 g/mol.Aplicaciones Científicas De Investigación
Organocatalytic Cloke-Wilson Rearrangement
- Cyclopropyl ketones, including Cyclopropyl 2,3-dichlorophenyl ketone, can undergo Cloke-Wilson rearrangement to form 2,3-dihydrofurans, which is useful in organic synthesis. This process is catalyzed by 1,4-diazabicyclo[2.2.2]octane and shows high yields and regioselectivity (Zhang et al., 2017).
Nickel-Catalyzed Cycloaddition
- Cyclopropyl phenyl ketone, a related compound, can undergo oxidative addition with nickel catalysts to form nickeladihydropyran. This intermediate is key in nickel-catalyzed cycloaddition for producing cyclopentane compounds (Ogoshi et al., 2006).
Synthesis of Insecticide Intermediates
- Cyclopropyl ketones can be used in the synthesis of intermediates for insecticides like flucycloxuron (Xue-yan, 2011).
Photocatalysis in Organic Synthesis
- Aryl cyclopropyl ketones, through photocatalysis, can react with olefins to produce substituted cyclopentane rings. This process involves a one-electron reduction of the ketone (Lu et al., 2011).
Gold(I)-Catalyzed Asymmetric Cycloaddition
- Optically active cyclopropyl ketones can be obtained via kinetic resolution under the catalysis of chiral gold(I) species. This method is significant for the production of cyclopropyl ketones with specific optical properties (Zhang & Zhang, 2012).
Synthesis of Isoxazoles
- Cyclopropyl ketones can serve as precursors for the synthesis of functionalized isoxazoles, which are important in various chemical reactions (Singh et al., 1999).
Safety And Hazards
Propiedades
IUPAC Name |
cyclopropyl-(2,3-dichlorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O/c11-8-3-1-2-7(9(8)12)10(13)6-4-5-6/h1-3,6H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZCLSUZVKZDMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=C(C(=CC=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642506 |
Source


|
| Record name | Cyclopropyl(2,3-dichlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl 2,3-dichlorophenyl ketone | |
CAS RN |
898790-26-6 |
Source


|
| Record name | Methanone, cyclopropyl(2,3-dichlorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898790-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropyl(2,3-dichlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

